molecular formula C14H20O B13214726 2,2-Dimethyl-1-phenylcyclohexan-1-OL

2,2-Dimethyl-1-phenylcyclohexan-1-OL

Cat. No.: B13214726
M. Wt: 204.31 g/mol
InChI Key: UCGFWXQFQGHYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-phenylcyclohexan-1-ol (CAS 1521944-73-9) is a substituted cyclohexanol derivative of significant interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C14H20O and a molecular weight of 204.31 , features a tertiary alcohol group attached to a cyclohexane ring that is sterically influenced by geminal dimethyl groups at the 2-position and a phenyl substituent. The strategic placement of these groups makes it a valuable scaffold for studying steric effects in organic reactions . Researchers utilize this compound as a key synthetic intermediate in the development of novel pharmaceutical candidates . Its structural motif is closely related to other pharmacologically active 1-phenylcyclohexyl compounds . In synthetic chemistry, the steric profile of the 2,2-dimethyl group makes it a compelling model substrate for investigating regioselective and stereoselective reactions, particularly E2 eliminations and nucleophilic substitutions where the conformation of the cyclohexane ring is critical . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2,2-dimethyl-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-13(2)10-6-7-11-14(13,15)12-8-4-3-5-9-12/h3-5,8-9,15H,6-7,10-11H2,1-2H3

InChI Key

UCGFWXQFQGHYSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1(C2=CC=CC=C2)O)C

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2,2 Dimethyl 1 Phenylcyclohexan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for Complex Tertiary Alcohols

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For 2,2-dimethyl-1-phenylcyclohexan-1-ol, the key disconnections involve the formation of the C-C bond between the phenyl group and the cyclohexane (B81311) ring, and the construction of the substituted cyclohexane framework itself.

Organometallic Reagent Addition to Functionalized Cyclohexanone (B45756) Derivatives

The most direct and logical retrosynthetic disconnection for this compound is the bond between the phenyl group and the hydroxyl-bearing carbon of the cyclohexane ring. This disconnection points to a nucleophilic addition of a phenyl organometallic reagent to a carbonyl group.

This strategy identifies 2,2-dimethylcyclohexanone (B156460) as a key precursor. The addition of a phenyl organometallic reagent, such as phenyllithium (B1222949) (PhLi) or a phenylmagnesium halide (PhMgX, a Grignard reagent), to this ketone would form the desired tertiary alcohol. Organolithium and Grignard reagents are highly effective for creating carbon-carbon bonds through nucleophilic addition to carbonyls. nih.govnih.gov The reaction proceeds via the attack of the nucleophilic phenyl anion equivalent on the electrophilic carbonyl carbon of 2,2-dimethylcyclohexanone, followed by an acidic workup to protonate the resulting alkoxide.

The choice between phenyllithium and a phenyl Grignard reagent can be influenced by factors such as the presence of other functional groups and the desired reaction conditions. Both are powerful nucleophiles capable of this transformation. nih.govnih.gov

A summary of this primary retrosynthetic disconnection is presented in Table 1.

Table 1: Retrosynthetic Disconnection via Organometallic Addition

Target MoleculeDisconnectionKey PrecursorReagent
This compoundC-Ph2,2-DimethylcyclohexanonePhenyllithium or Phenylmagnesium halide

Cyclohexane Ring Formation Strategies and Functional Group Interconversions

Alternatively, the cyclohexane ring can be constructed through various cyclization reactions. For example, a Dieckmann condensation of a suitable acyclic diester, followed by alkylation and decarboxylation, could yield the desired cyclic ketone.

Functional group interconversions (FGI) also play a vital role in synthetic planning. If a precursor with a different functional group at the 1-position of the 2,2-dimethylcyclohexane skeleton is more accessible, it can be converted to the required ketone. For example, a secondary alcohol at this position could be oxidized to the ketone using standard oxidizing agents like chromic acid or a Swern oxidation.

Development of Enantioselective and Diastereoselective Synthesis

The target molecule, this compound, possesses a chiral center at the tertiary alcohol carbon. Therefore, the development of synthetic methods that can control the stereochemical outcome is of paramount importance for accessing enantiomerically pure forms of this compound.

Chiral Auxiliary-Mediated Approaches to Stereocontrol

One established strategy for achieving stereocontrol is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereochemistry has been set, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be appended to the 2,2-dimethylcyclohexanone precursor. For example, the ketone could be converted into a chiral enamine or a chiral acetal. The chiral environment created by the auxiliary would then direct the facial attack of the phenyl organometallic reagent, leading to the preferential formation of one diastereomer of the addition product. Subsequent removal of the auxiliary would yield the enantiomerically enriched tertiary alcohol. Examples of commonly used chiral auxiliaries in organic synthesis include oxazolidinones and camphorsultam.

Asymmetric Catalysis in Carbon-Carbon Bond Formation (e.g., Allylic Alkylation, Grignard Additions)

A more modern and atom-economical approach to stereocontrol is the use of asymmetric catalysis. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, a chiral catalyst could be employed to mediate the addition of the phenyl organometallic reagent to 2,2-dimethylcyclohexanone. For instance, the reaction of a phenyl Grignard reagent with the ketone could be performed in the presence of a chiral ligand that coordinates to the magnesium atom. This chiral ligand-metal complex would then deliver the phenyl group to one face of the ketone with high selectivity.

Recent advancements have seen the development of highly effective chiral ligands for the asymmetric addition of organometallic reagents to ketones. These ligands often possess C2 symmetry and create a well-defined chiral pocket around the reactive center. While no specific catalytic system for the asymmetric phenylation of 2,2-dimethylcyclohexanone has been reported, general methods for the catalytic asymmetric addition of Grignard reagents to ketones suggest that this would be a feasible approach. nih.gov

Novel Catalytic Systems for Tertiary Alcohol Construction

The construction of sterically hindered tertiary alcohols remains a significant challenge in organic synthesis. The steric bulk around the carbonyl group in 2,2-dimethylcyclohexanone can hinder the approach of the nucleophile. To overcome this, novel and highly reactive catalytic systems are being developed.

Recent progress in the catalytic synthesis of tertiary alcohols from ketones has focused on the use of transition metal catalysts and organocatalysts. For example, titanium-based catalysts have been shown to be effective in promoting the enantioselective phenylation of ketones. organic-chemistry.org These catalysts can activate the ketone towards nucleophilic attack and, when used with a chiral ligand, can provide high levels of stereocontrol.

Another promising area is the use of ate complexes. For instance, zinc ate complexes have been shown to be highly effective in the alkylation of ketones, even those that are sterically hindered or prone to enolization. The development of chiral versions of these ate complexes could provide a powerful tool for the enantioselective synthesis of this compound.

Biocatalysis also offers a green and highly selective alternative for the synthesis of chiral alcohols. While typically used for the reduction of ketones to secondary alcohols, engineered enzymes could potentially be developed for the asymmetric addition of nucleophiles to ketones.

A summary of potential catalytic approaches is provided in Table 2.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

Catalytic ApproachCatalyst/Ligand TypePotential Advantages
Asymmetric Grignard AdditionChiral diphosphine or diaminocyclohexane-derived ligands with a copper or magnesium catalystHigh enantioselectivity, use of readily available Grignard reagents.
Asymmetric PhenylationChiral titanium-based catalysts with diphenylzincEffective for sterically hindered ketones, high potential for enantiocontrol.
Asymmetric Organozinc AdditionChiral amino alcohol or diamine ligands with a zinc catalystTolerant of various functional groups, can be highly enantioselective.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful tools for forming carbon-carbon bonds with high efficiency and selectivity. mdpi.commdpi.com In the context of synthesizing this compound, transition metals can catalyze the addition of organometallic reagents to the ketone precursor, 2,2-dimethylcyclohexanone.

One notable approach involves the use of titanium catalysts, such as Cp₂TiCl₂, to facilitate the one-pot synthesis of tertiary alcohols from ketones, aryl olefins, and AlCl₃. mdpi.com This method allows for the conversion of styrenes into aryl-substituted tertiary alcohols. mdpi.com While not a direct addition of a phenyl group from an organometallic reagent, it represents a catalytic strategy to construct the required carbon skeleton.

Table 1: Comparison of Catalysts in Tertiary Alcohol Synthesis

Catalyst System Reactants Key Advantages Potential Yield
Cp₂TiCl₂/Mg/AlCl₃ Ketone, Aryl Olefin One-pot synthesis, general applicability for aryl-substituted alcohols. Up to 76% mdpi.com
PdCl₂(dppf) Boronic Acid, Vinyl Iodide Used in Suzuki coupling to build complex precursors for cyclization. ~70% for coupling step mdpi.com

These catalytic systems, while demonstrated on other substrates, provide a framework for developing a transition metal-catalyzed synthesis of this compound. The core challenge lies in the activation of the ketone and the efficient, selective delivery of the phenyl nucleophile under catalytic control.

Organocatalytic Activation and Transformation

Organocatalysis has emerged as a vital field in synthetic chemistry, utilizing small organic molecules to accelerate reactions. nih.gov For the synthesis of this compound, organocatalysts can activate the ketone substrate towards nucleophilic attack. Chiral organocatalysts, such as those based on BINOL-phosphoric acid or proline derivatives, can enable enantioselective additions to carbonyls, which is particularly relevant for creating chiral tertiary alcohols. nih.govorganic-chemistry.org

The mechanism often involves the formation of a more reactive intermediate, such as an iminium ion, which then readily reacts with a nucleophile. While the direct organocatalytic phenylation of 2,2-dimethylcyclohexanone is not widely documented, the principles are well-established in similar transformations. nih.gov For instance, organocatalysts have been successfully used in dearomatization-dimerization reactions of phenols and in the enantioselective Hantzsch synthesis of dihydropyridines, showcasing their versatility in constructing complex cyclic systems. nih.govnih.gov

The development of an organocatalytic route to this compound would likely involve activating the ketone with a chiral amine or acid catalyst, followed by the addition of a suitable phenyl nucleophile.

Green Chemistry Principles in Synthetic Route Optimization

Solvent-Free and Aqueous Medium Reaction Development

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, often using techniques like grinding (mechanochemistry), can lead to significantly reduced waste, faster reaction times, and sometimes improved yields. researchgate.networdpress.com The synthesis of this compound via a Grignard-type reaction is traditionally solvent-dependent, but research into solvent-free aldol (B89426) condensations and other C-C bond-forming reactions demonstrates the potential for adapting such syntheses. researchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organometallic reagents like Grignard reagents are incompatible with water, alternative synthetic strategies can be developed. researchgate.net For example, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, can often be performed in aqueous media, potentially forming a precursor to the target molecule. mdpi.com

Atom Economy and Reaction Efficiency Metrics

Evaluating the "greenness" of a synthetic route requires quantitative metrics. numberanalytics.com

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnumberanalytics.com The ideal value is 100%. Addition reactions, which are key to the synthesis of this compound, are inherently high in atom economy. nih.gov

The calculation for the classic Grignard synthesis of this compound is as follows:

Reaction: C₈H₁₄O (2,2-dimethylcyclohexanone) + C₆H₅MgBr (phenylmagnesium bromide) → C₁₄H₂₀O (this compound) + Mg(OH)Br (after workup)

Molecular Weights: C₈H₁₄O = 126.21 g/mol ; C₆H₅MgBr = 181.31 g/mol ; C₁₄H₂₀O = 204.32 g/mol

Atom Economy % = (MW of product / Σ MW of reactants) * 100 = (204.32 / (126.21 + 181.31)) * 100 ≈ 66.5%

Reaction Mass Efficiency (RME) and E-Factor: These metrics provide a more comprehensive view by considering yield and waste.

RME % = (Mass of isolated product / Total mass of reactants) * 100

Environmental Factor (E-Factor) = Total mass of waste / Mass of product. An ideal E-factor is 0.

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis Assuming a 90% yield for the Grignard synthesis of 1 mole of product.

MetricCalculationValueInterpretation
Atom Economy (AE)(204.32 / 307.52) * 10066.5%A significant portion of reactant atoms are not in the final product.
Theoretical Mass of Reactants126.21 g + 181.31 g307.52 gMass of reactants needed for 1 mole of product.
Actual Mass of Product (90% yield)204.32 g * 0.90183.89 gThe amount of product actually obtained.
Reaction Mass Efficiency (RME)(183.89 g / 307.52 g) * 10059.8%Reflects the atom economy adjusted for a realistic yield.
Mass of Waste307.52 g - 183.89 g123.63 gIncludes byproducts and unreacted starting materials.
E-Factor123.63 g / 183.89 g0.67For every kg of product, 0.67 kg of waste is generated from the reaction itself.

These metrics highlight areas for improvement. Catalytic methods often lead to better atom economy and lower E-factors by reducing the need for stoichiometric reagents that become waste products. rsc.org

Mechanistic Organic Chemistry of 2,2 Dimethyl 1 Phenylcyclohexan 1 Ol Transformations

Elucidation of Acid-Catalyzed Rearrangement Pathways

The acid-catalyzed reactions of 2,2-Dimethyl-1-phenylcyclohexan-1-OL are dominated by the formation of a tertiary, benzylic carbocation. This intermediate is relatively stable due to hyperconjugation and resonance with the phenyl group, and it serves as the branching point for several possible rearrangement and elimination pathways.

Pinacol-Type Rearrangements and Alkyl/Aryl Migration Studies

While this compound itself is not a 1,2-diol and thus will not undergo a classic pinacol (B44631) rearrangement, the carbocation intermediate formed upon protonation and loss of water can undergo Wagner-Meerwein rearrangements, which are mechanistically related. study.comchadsprep.com The key step involves the 1,2-migration of a substituent to the electron-deficient carbon.

In the case of the 2,2-dimethyl-1-phenylcyclohexyl cation, two primary migratory pathways are conceivable: a methyl shift and a phenyl shift. The relative migratory aptitude of different groups in such rearrangements is a subject of considerable study. Generally, the group that can better stabilize the developing positive charge at the migration origin and terminus will migrate preferentially. The accepted order of migratory aptitude is often cited as hydride > aryl > alkyl. askfilo.com However, this can be influenced by steric and electronic factors within the specific molecule.

Another potential rearrangement pathway involves a ring contraction, where a bond of the cyclohexane (B81311) ring migrates. This would lead to the formation of a five-membered ring. Such a rearrangement is plausible if it leads to a more stable carbocation.

Table 3.1.1: Plausible Products from Acid-Catalyzed Rearrangement of this compound

Starting MaterialRearrangement TypeMigrating GroupProduct
This compoundWagner-Meerwein (Methyl Shift)Methyl1,2-Dimethyl-1-phenylcyclohexene
This compoundWagner-Meerwein (Ring Contraction)C-C bond of the ringIsopropylidenecyclopentylbenzene

This table presents theoretical products based on established rearrangement mechanisms.

Dehydration Mechanisms and Regioselectivity of Alkene Formation

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form the stable tertiary benzylic carbocation. A subsequent deprotonation from an adjacent carbon atom yields an alkene.

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In the absence of rearrangements, deprotonation can occur from C6 of the cyclohexane ring, leading to 3,3-dimethyl-2-phenylcyclohex-1-ene.

However, the rearrangement pathways discussed in the previous section significantly influence the final alkene products. Following a methyl shift, deprotonation leads to the formation of 1,2-dimethyl-1-phenylcyclohexene. After ring contraction, deprotonation results in isopropylidenecyclopentylbenzene. The distribution of these products is dependent on the relative rates of deprotonation versus rearrangement of the carbocation intermediates. Studies on the analogous compound, 2,2-dimethylcyclohexanol, show that both methyl migration and ring contraction are significant pathways. youtube.com

Table 3.1.2: Potential Alkene Products from Dehydration of this compound

Product NameFormation PathwayStability (Predicted)
3,3-Dimethyl-2-phenylcyclohex-1-eneDirect E1 eliminationLess substituted
1,2-Dimethyl-1-phenylcyclohexeneE1 following methyl shiftMore substituted (Zaitsev product)
IsopropylidenecyclopentylbenzeneE1 following ring contractionExocyclic double bond

This table outlines the potential alkene products and their formation pathways based on mechanistic principles.

Investigation of Oxidative and Reductive Processes

Stereoelectronic Effects in Oxidation Reactions

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions using reagents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC). chadsprep.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process, which is a key step in the mechanism for the oxidation of primary and secondary alcohols.

Under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur. For instance, strong oxidizing agents under forcing conditions could potentially lead to the oxidative cleavage of the cyclohexane ring. Ozonolysis of an alkene derived from the dehydration of the starting alcohol would also result in ring opening.

Diastereoselective Reduction Pathways for Related Compounds

While the tertiary alcohol itself cannot be reduced further, the corresponding ketone, 2,2-dimethyl-1-phenylcyclohexanone, can be reduced to form a secondary alcohol. The stereochemical outcome of this reduction is of significant interest. The reduction of substituted cyclohexanones with hydride reagents like sodium borohydride (NaBH₄) and bulkier reagents like L-selectride or K-selectride can exhibit high diastereoselectivity.

The stereoselectivity of the hydride attack is influenced by steric and electronic factors. For less hindered ketones, axial attack of the hydride is often favored, leading to the equatorial alcohol (the thermodynamic product). However, for sterically hindered ketones, the hydride may preferentially attack from the less hindered face, which could be the equatorial direction, leading to the axial alcohol (the kinetic product).

The presence of the bulky gem-dimethyl group at the C2 position in 2,2-dimethyl-1-phenylcyclohexanone would significantly influence the trajectory of the incoming hydride. It is expected that the hydride would attack from the face opposite to the gem-dimethyl group. Furthermore, the choice of reducing agent plays a crucial role. Bulky reducing agents like L-selectride are more sensitive to steric hindrance and are more likely to deliver the hydride from the less hindered face. askfilo.com

Table 3.2.2: Predicted Stereochemical Outcome of the Reduction of 2,2-Dimethyl-1-phenylcyclohexanone

Reducing AgentPredicted Major DiastereomerRationale
Sodium Borohydride (NaBH₄)(1R,2S)-2,2-Dimethyl-1-phenylcyclohexan-1-ol (trans)Less sterically demanding, may favor axial attack
L-Selectride(1R,2R)-2,2-Dimethyl-1-phenylcyclohexan-1-ol (cis)Bulky reagent, likely to attack from the less hindered equatorial face

This table provides a prediction of the major diastereomer based on established principles of stereoselective reductions of substituted cyclohexanones.

Nucleophilic Substitution and Elimination Reaction Mechanisms

The tertiary and benzylic nature of the hydroxyl group in this compound dictates that its nucleophilic substitution and elimination reactions will proceed through an SN1 and E1 mechanism, respectively. study.comaskfilo.com Both pathways involve the formation of the same stable tertiary benzylic carbocation as the rate-determining step.

Upon formation of the carbocation, it can be attacked by a nucleophile (SN1 pathway) or lose a proton from an adjacent carbon (E1 pathway). The competition between these two pathways is influenced by the nature of the nucleophile/base and the reaction conditions. Strong, bulky bases favor elimination, while weakly basic, good nucleophiles favor substitution.

For example, reaction with a strong acid like HBr would likely lead to the formation of 1-bromo-1,2-dimethylcyclohexane, a product of an SN1 reaction following a methyl shift. study.comaskfilo.com The initial carbocation is already tertiary, but the methyl shift leads to an even more stable tertiary carbocation. In the presence of a non-nucleophilic acid and heat, the E1 pathway leading to the alkenes discussed in section 3.1.2 will predominate.

Interplay of Steric Hindrance and Electronic Effects on Reactivity

The reactivity of this compound is profoundly influenced by the steric and electronic environment surrounding the reactive center. The gem-dimethyl group at the C-2 position imposes significant steric hindrance, which plays a crucial role in directing the course of its reactions.

In acid-catalyzed dehydration reactions, the first step is the protonation of the hydroxyl group, forming a good leaving group (water). study.comumass.edu Departure of water generates a tertiary carbocation at C-1. This carbocation is benzylic, meaning the positive charge is stabilized by resonance with the adjacent phenyl group. This electronic effect makes the formation of this carbocation particularly favorable.

However, the presence of the bulky gem-dimethyl group at the adjacent C-2 position introduces considerable steric strain. This steric hindrance can influence the subsequent steps of the reaction. For instance, in an E1 elimination reaction, a base would typically abstract a proton from an adjacent carbon to form a double bond. The gem-dimethyl group shields the C-2 position, making proton abstraction from this site less likely.

Furthermore, the steric strain associated with the initial carbocation can be a driving force for rearrangements. The carbocation at C-1 is already tertiary and benzylic, which is generally stable. However, the molecule can potentially undergo rearrangements to alleviate steric congestion or to form an even more stable carbocation, although the latter is less likely in this specific case. The interplay between the electronic stabilization provided by the phenyl group and the steric repulsion from the gem-dimethyl groups is a key determinant of the reaction's outcome.

A classic example of this interplay is observed in the acid-catalyzed dehydration of the analogous compound, 2,2-dimethylcyclohexanol. youtube.comstudy.com In this case, the initially formed secondary carbocation readily undergoes a methyl shift to form a more stable tertiary carbocation, leading to 1,2-dimethylcyclohexene. youtube.com Additionally, a ring contraction can occur, where a bond migrates to form a five-membered ring with an isopropylidene group. youtube.com For this compound, similar rearrangements are plausible, with the phenyl group's electronic influence adding another layer of complexity.

Table 1: Influence of Structural Features on Reactivity

Structural Feature Effect on Reactivity Mechanistic Implication
1-Phenyl Group Electronic stabilization of the C-1 carbocation through resonance. Favors reactions proceeding through a carbocation intermediate at C-1.
2,2-Dimethyl Group Steric hindrance around the C-2 position. Can hinder nucleophilic attack at C-1 and deprotonation at C-2. May promote rearrangements to alleviate steric strain.

| Tertiary Alcohol | Formation of a relatively stable tertiary carbocation upon dehydration. | Facilitates unimolecular reaction pathways (SN1 and E1). |

Stereochemical Outcomes in Reaction Manifolds

The stereochemistry of the cyclohexane ring in this compound is a critical factor in determining the stereochemical outcome of its reactions. The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions, and the interconversion between these conformations can influence which reaction pathways are favored.

In reactions proceeding through the C-1 carbocation, the intermediate is planar at the C-1 carbon. A nucleophile can then attack from either face of the plane. However, the steric bulk of the gem-dimethyl group and the phenyl group will likely direct the incoming nucleophile to the less hindered face. For instance, if the phenyl group occupies a pseudo-equatorial position in the transition state, the nucleophile would preferentially attack from the "top" face to avoid steric clash with the gem-dimethyl group.

The stereochemical outcome of elimination reactions is also governed by the conformation of the cyclohexane ring. For an E2 elimination, a periplanar arrangement of the proton to be abstracted and the leaving group is required. In the case of this compound, after protonation of the hydroxyl group, an anti-periplanar arrangement between a proton on C-6 and the water leaving group would be necessary for an E2-type elimination to form 6,6-dimethyl-1-phenylcyclohex-1-ene.

In rearrangement reactions, the stereochemistry of the migrating group relative to the vacant p-orbital of the carbocation is crucial. For example, in a pinacol-type rearrangement, the migrating group is typically anti-periplanar to the leaving group. While a true pinacol rearrangement is not occurring here, the principles of stereoelectronic control in rearrangements still apply.

Table 2: Predicted Stereochemical Outcomes for Reactions of this compound

Reaction Type Key Stereochemical Consideration Predicted Outcome
SN1 Substitution Facial selectivity of nucleophilic attack on the planar carbocation. A mixture of diastereomers, with a preference for the less sterically hindered product.
E1 Elimination Zaitsev's rule and steric effects. The major product is likely to be the more substituted and thermodynamically stable alkene, but steric factors could favor the Hofmann product.

| Rearrangement | Stereoelectronic control (anti-periplanar migration). | The stereochemistry of the product will depend on the conformation of the transition state and the migrating group. |

Kinetic and Thermodynamic Analyses of Reaction Pathways

A complete understanding of the transformations of this compound requires an analysis of the kinetic and thermodynamic factors that govern the various possible reaction pathways. The relative rates of competing reactions (e.g., substitution vs. elimination vs. rearrangement) are determined by the activation energies of their respective transition states.

The formation of the initial tertiary benzylic carbocation is expected to have a relatively low activation energy due to the stability of the intermediate. From this point, the reaction can diverge.

Elimination (E1): The deprotonation step to form an alkene is generally fast. The stability of the resulting alkene will influence the thermodynamics of this pathway. According to Zaitsev's rule, the formation of the more substituted alkene (1,2-dimethyl-1-phenylcyclohex-1-ene, if a methyl shift occurs first) is thermodynamically favored. However, the transition state leading to this product might be sterically crowded.

Substitution (SN1): The rate of the SN1 reaction will depend on the concentration and nucleophilicity of the nucleophile. In a solvolysis reaction, the solvent acts as the nucleophile.

Rearrangement: The activation energy for a rearrangement will depend on the stability of the transition state for the migration. A methyl shift from C-2 to C-1 would lead to a tertiary carbocation at C-2, which is less stable than the initial benzylic carbocation. Therefore, this is likely to have a higher activation energy unless there is a significant relief of steric strain. A ring contraction, as seen in the 2,2-dimethylcyclohexanol analog, is another possibility with its own kinetic and thermodynamic profile. youtube.com

Table 3: Hypothetical Kinetic and Thermodynamic Data for Competing Pathways

Reaction Pathway Relative Activation Energy (Kinetic Factor) Relative Product Stability (Thermodynamic Factor)
E1 (to form 6,6-dimethyl-1-phenylcyclohex-1-ene) Moderate Moderate
E1 (post-rearrangement to form 1-phenyl-2,3-dimethylcyclohex-1-ene) High High
Ring Contraction High Variable (depends on resulting structure)

| SN1 | Moderate | Variable (depends on nucleophile) |

It is important to note that the actual values in the table above are hypothetical and would need to be determined experimentally through kinetic studies and computational modeling.

Structural Elucidation and Conformational Dynamics of 2,2 Dimethyl 1 Phenylcyclohexan 1 Ol

Advanced Spectroscopic Techniques for Conformational Analysis

To unravel the intricate conformational landscape of 2,2-Dimethyl-1-phenylcyclohexan-1-OL, a suite of advanced spectroscopic techniques is employed. These methods provide detailed insights into the molecule's geometry, intramolecular interactions, and dynamic equilibria.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules. For this compound, multi-dimensional NMR experiments are particularly revealing.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing crucial information about the spatial arrangement of substituents. huji.ac.il For a molecule of this size, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often preferred as it avoids the complication of zero or near-zero NOE enhancements that can occur.

In the dominant chair conformation, key NOE correlations are expected. For instance, protons of the axial methyl group at the C2 position would show a strong NOE correlation to the axial protons on C4 and C6. Furthermore, the protons of the equatorial phenyl group would exhibit correlations to the nearby equatorial proton at C6 and the protons of the equatorial methyl group at C2. The observation of such specific correlations allows for the unambiguous assignment of the axial or equatorial orientation of the substituents.

Exchange Spectroscopy (2D EXSY): This technique is used to study dynamic processes, such as the chair-chair interconversion. huji.ac.iljeol.com By cooling the sample to a temperature where this ring-flip is slow on the NMR timescale, distinct signals for the axial and equatorial protons of the non-equivalent chair conformations can be observed. The 2D EXSY spectrum would then show cross-peaks connecting the signals of protons that exchange positions during the ring-flip (e.g., an axial proton in one chair form exchanging with its equatorial counterpart in the other). jeol.com The intensity of these cross-peaks is directly related to the rate of exchange, allowing for the calculation of the energy barrier for the interconversion process.

Table 1: Predicted NOESY/ROESY Correlations for the Dominant Conformer of this compound
Interacting ProtonsExpected NOE IntensityConformational Significance
Phenyl (ortho-H) ↔ Equatorial CH₃ (at C2)MediumConfirms equatorial orientation of the phenyl group.
Phenyl (ortho-H) ↔ Equatorial H (at C6)MediumSupports the proximity of the equatorial phenyl and C6-equatorial proton.
Axial CH₃ (at C2) ↔ Axial H (at C4)StrongClassic 1,3-diaxial interaction, confirms axial methyl position.
Axial CH₃ (at C2) ↔ Axial H (at C6)StrongClassic 1,3-diaxial interaction, confirms axial methyl position.
Axial OH ↔ Axial H (at C3 & C5)Weak-MediumIndicates axial orientation of the hydroxyl group.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and intramolecular forces within a molecule, particularly hydrogen bonding. nii.ac.jp

In this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor. A key intramolecular interaction is the formation of an O-H···π hydrogen bond between the hydroxyl proton and the electron-rich π-system of the phenyl ring. This type of interaction is characterized by a downward shift (red-shift) and broadening of the O-H stretching frequency in the infrared spectrum from the typical "free" hydroxyl range (approx. 3600-3650 cm⁻¹) to a lower wavenumber (approx. 3450-3550 cm⁻¹).

The presence of a sharp "free" OH band alongside a broad, red-shifted band in a dilute solution of a non-polar solvent would suggest an equilibrium between a non-hydrogen-bonded conformer and one or more conformers stabilized by intramolecular hydrogen bonding. The specific frequency and shape of the O-H stretching band can thus serve as a sensitive probe for the conformational preference of the hydroxyl and phenyl groups. researchgate.netescholarship.org

Table 2: Key Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Significance
O-H Stretch (Intramolecular H-bonded)3450 - 3550 (Broad)Indicates O-H···π interaction with the phenyl ring.
C-H Stretch (Aromatic)3000 - 3100Corresponds to the phenyl ring C-H bonds.
C-H Stretch (Aliphatic)2850 - 3000Corresponds to the cyclohexane (B81311) and methyl C-H bonds.
C=C Stretch (Aromatic)1450 - 1600Confirms the presence of the phenyl ring.
C-O Stretch1050 - 1150Corresponds to the tertiary alcohol C-O bond.

Cyclohexane Ring Conformation and Substituent Orientations

The most stable conformation of a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggered C-C bonds. libretexts.orgmasterorganicchemistry.com For substituted cyclohexanes, the equilibrium between the two possible chair conformations is governed by the steric demands of the substituents.

The cyclohexane ring in this compound is not static but undergoes a rapid "ring-flipping" or "chair-chair" interconversion at room temperature. libretexts.org This process involves passing through higher-energy transition states, such as the half-chair and boat conformations. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. wikipedia.org

However, for this compound, the two chair conformations are not energetically equivalent due to the different steric interactions in each. The energy difference between the two chairs dictates the position of the conformational equilibrium. The energy barrier to this interconversion is typically around 10-11 kcal/mol for unsubstituted cyclohexane but can be significantly altered by bulky substituents. Dynamic NMR techniques can be used to measure this barrier, which for heavily substituted systems, provides insight into the steric hindrance encountered during the flipping process.

The conformational equilibrium of this compound is overwhelmingly dominated by the chair conformation that places the largest substituent, the phenyl group, in the less sterically hindered equatorial position. youtube.com Placing a bulky group in an axial position introduces destabilizing 1,3-diaxial interactions, which are steric clashes with the other two axial substituents on the same side of the ring.

Let's consider the two possible chair conformations:

Conformer A (Phenyl Equatorial): In this conformation, the large phenyl group occupies an equatorial position, minimizing steric strain. The hydroxyl group is consequently in an axial position. At the C2 position, one methyl group is axial and the other is equatorial. The primary destabilizing interactions are the 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens at C3 and C5, and between the axial methyl group at C2 and the axial hydrogen at C4 and C6.

Conformer B (Phenyl Axial): If the ring were to flip, the phenyl group would become axial and the hydroxyl group equatorial. This conformation would be highly unstable due to severe 1,3-diaxial interactions between the very bulky axial phenyl group and the axial hydrogens at C3 and C5. The steric strain from an axial phenyl group is significantly greater than that of an axial hydroxyl or methyl group.

Therefore, the conformational equilibrium lies almost exclusively towards Conformer A, where the phenyl group is equatorial.

Table 3: Comparison of Major Steric Interactions in Chair Conformers
InteractionConformer A (Phenyl Equatorial)Conformer B (Phenyl Axial)Relative Stability
Phenyl Group InteractionsMinimal (Equatorial)Severe 1,3-diaxial strainConformer A is significantly more stable
Hydroxyl Group InteractionsModerate 1,3-diaxial strain (Axial)Minimal (Equatorial)
C2-Methyl Group InteractionsModerate 1,3-diaxial strain (one Axial Me)Moderate 1,3-diaxial strain (one Axial Me)

Rotational Barriers of Phenyl and Hydroxyl Groups

In addition to the ring dynamics, the rotation of the substituent groups around their single bonds is another important conformational feature.

The rotation of the phenyl group around the C1-C(phenyl) bond is expected to be significantly hindered. This is due to steric clashes between the ortho-protons of the phenyl ring and the substituents on the cyclohexane ring, particularly the gem-dimethyl groups at C2 and the axial hydroxyl group at C1. This restricted rotation means the phenyl ring likely adopts a preferred average orientation relative to the cyclohexane ring to minimize these steric interactions. The energy barrier for this rotation could be high enough (>15 kcal/mol) to be measured using variable-temperature NMR, where decoalescence of phenyl proton signals might be observed at low temperatures. copernicus.org

Table 4: Estimated Energy Barriers for Dynamic Processes
Dynamic ProcessEstimated Energy Barrier (kcal/mol)Primary Influencing Factors
Chair-Chair Interconversion~10 - 12Steric hindrance from bulky substituents passing each other.
Phenyl Group Rotation>15Steric clash between phenyl ortho-protons and gem-dimethyl groups.
Hydroxyl Group Rotation< 5Generally low barrier, influenced by intramolecular hydrogen bonding.

Atropisomerism Considerations for Substituted Phenyl Rings (If Applicable)

Atropisomerism is a form of stereoisomerism resulting from hindered rotation around a single bond, where the energy barrier to rotation is sufficiently high to allow for the isolation of individual rotational isomers, or rotamers. researchgate.net This phenomenon is most famously observed in sterically hindered biaryl compounds, but it is a relevant consideration for any molecule where bulky substituents restrict free rotation about a sigma (σ) bond. nih.govsemanticscholar.org For atropisomers to be stable and isolable at a given temperature, the rotational energy barrier must exceed a certain threshold, typically considered to be around 93 kJ/mol (22 kcal/mol). researchgate.net

In the case of this compound, the critical axis of rotation is the C1-C(phenyl) single bond. The structural arrangement of this molecule suggests that atropisomerism is a highly pertinent consideration. The presence of two methyl groups (a gem-dimethyl group) on the C2 carbon of the cyclohexane ring, immediately adjacent to the phenyl-substituted C1 carbon, imposes a significant steric blockade. This steric hindrance is expected to substantially restrict the rotation of the phenyl group.

Computational studies on other sterically crowded systems have revealed a wide range of rotational barriers, which underscores the sensitivity of this value to specific structural features. The magnitude of the rotational barrier is influenced by factors such as the size of the interacting groups and the specific geometry of the transition state. nih.govrsc.org Given the substantial bulk of the gem-dimethyl group in close proximity to the rotating phenyl ring, it is plausible that the energy barrier for rotation in this compound could approach or exceed the threshold for observable atropisomerism at reduced temperatures.

Table 1: Comparison of Calculated Rotational Energy Barriers in Various Molecular Systems
Compound/SystemRotational ProcessCalculated Energy Barrier (kJ/mol)Reference
Triptycene-Ferrocene RotorP↔M oscillation~23 nih.gov
Triptycene-Ferrocene RotorSliding rotation~34 nih.gov
Triptycene-Ferrocene RotorGearing rotation~69 nih.gov
2,2''-dimethyl-o-terphenylAryl-aryl bond rotation62 researchgate.net

Definitive characterization of atropisomerism in this compound would necessitate dedicated studies, such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy to experimentally measure the rate of interconversion between potential rotamers, or high-level computational chemistry (e.g., Density Functional Theory - DFT) to model the rotational energy profile and accurately determine the transition state energies. nih.gov

Influence of Intramolecular Interactions on Rotamer Stability

The relative stability of the different rotamers of this compound is governed by a delicate balance of competing intramolecular interactions. These non-covalent forces dictate the preferred orientation (conformation) of the phenyl group relative to the cyclohexane ring. The two primary competing interactions are stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions.

A significant stabilizing factor is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group at C1 and the π-electron system of the phenyl ring (an O-H···π interaction). This type of non-covalent bond, where the electron-rich aromatic ring acts as a hydrogen bond acceptor, is well-documented and contributes significantly to the conformational preferences of molecules that contain both hydroxyl and phenyl moieties. nih.govresearchgate.net Computational studies on related systems have quantified the stabilizing energy of such intramolecular O-H···π interactions to be approximately 10–15 kJ/mol. nih.gov The formation of this bond requires a specific geometry where the hydroxyl hydrogen points towards the face of the phenyl ring.

Conversely, a major destabilizing factor is the steric repulsion between the ortho-hydrogens of the phenyl ring and the bulky gem-dimethyl group at the C2 position of the cyclohexane ring. As the phenyl ring rotates, the proximity of these groups leads to van der Waals strain, which raises the potential energy of those conformations.

The conformational landscape of this compound is therefore determined by the interplay of these forces.

Stabilized Rotamers: Rotational conformations that allow for an optimal O-H···π bond distance and angle will be energetically favored. In these arrangements, the phenyl ring is likely positioned to maximize its interaction with the hydroxyl group.

Destabilized Rotamers: Conformations that force the ortho-hydrogens of the phenyl ring into close contact with the C2-methyl groups will be energetically penalized and thus less populated.

The lowest-energy conformation, or the most stable rotamer, will be the one that best maximizes the stabilizing O-H···π interaction while simultaneously minimizing the destabilizing steric clashes. The precise dihedral angle of the C2-C1-C(phenyl)-C(ortho) bond in the ground state conformation is a direct reflection of this energetic compromise. The existence of multiple local energy minima, corresponding to different stable or metastable rotamers, is highly probable, each with a distinct balance of these intramolecular forces.

Table 2: Typical Energy Contributions of Intramolecular Interactions Relevant to Rotamer Stability
Interaction TypeNature of InteractionTypical Energy Range (kJ/mol)Reference
O-H···π Hydrogen BondStabilizing10 - 15 nih.gov
Steric Repulsion (van der Waals)DestabilizingVariable (highly distance-dependent)Generic
π-π StackingStabilizing5 - 10 nih.govmdpi.com

Future Research Directions and Unexplored Avenues in 2,2 Dimethyl 1 Phenylcyclohexan 1 Ol Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2,2-dimethyl-1-phenylcyclohexan-1-ol involves the Grignard reaction between 2,2-dimethylcyclohexanone (B156460) and a phenylmagnesium halide. While effective at the lab scale, future research will likely focus on developing more efficient and sustainable alternatives that are safer, more scalable, and environmentally benign.

Key areas for future investigation include:

Catalytic Green Methodologies: Exploring catalytic versions of the addition of phenyl groups to the ketone, potentially using organometallic reagents under milder conditions to reduce waste and energy consumption.

Mechanochemistry: The use of solvent-free ball-milling techniques has emerged as a promising sustainable strategy in organic synthesis. rsc.org Investigating the mechanochemical synthesis of this compound could eliminate the need for large volumes of volatile organic solvents, minimizing waste and improving safety. rsc.org

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could offer high selectivity and sustainability. While biocatalysis is more established for producing chiral secondary alcohols, future research could identify or engineer enzymes capable of constructing this specific tertiary alcohol. mdpi.com

Table 1: Comparison of Potential Synthetic Routes

Method Potential Advantages Research Focus
Optimized Grignard High yield, well-established Improving safety, minimizing solvent use, exploring alternative workup procedures.
Catalytic Arylation Lower waste, potential for asymmetric synthesis Development of novel, inexpensive, and robust catalysts.
Mechanochemistry Solvent-free, reduced waste, energy efficient Optimization of reaction conditions (milling frequency, time) and scalability. rsc.org

| Biocatalysis | High selectivity, green solvent (water), mild conditions | Enzyme discovery and engineering, process optimization. mdpi.com |

In-Depth Mechanistic Understanding of Complex Rearrangements and Selectivity

Tertiary alcohols like this compound are prone to carbocation-mediated rearrangements under acidic conditions, such as the pinacol (B44631) rearrangement. The specific substitution pattern of this compound, with a gem-dimethyl group adjacent to the hydroxyl-bearing carbon, makes it a compelling subject for mechanistic studies.

Future research should aim to:

Elucidate Rearrangement Pathways: Systematically study the acid-catalyzed dehydration of the title compound to understand the migratory aptitude of the phenyl group versus the alkyl groups of the cyclohexane (B81311) ring. This could lead to the selective formation of various rearranged olefin or ketone products.

Computational Modeling: Utilize density functional theory (DFT) and other computational methods to model the transition states and energy barriers associated with different rearrangement pathways. researchgate.net This can provide predictive power for designing reactions that favor a specific product.

Control of Selectivity: Investigate how reaction parameters (catalyst, temperature, solvent) can be tuned to control the selectivity of these complex rearrangements. Understanding these factors is crucial for harnessing rearrangements as a synthetic tool rather than an undesired side reaction.

Exploitation in Advanced Materials Chemistry (Non-Biomedical)

The unique three-dimensional structure of this compound, characterized by its bulky, rigid cyclohexyl core and aromatic phenyl group, makes it an attractive building block for advanced materials. Its non-planar structure could be exploited to create materials with specific physical properties.

Unexplored avenues in this area include:

Organic Electronics: Incorporating this motif into host materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). The bulky structure could prevent π-π stacking of chromophores, leading to improved device efficiency and lifetime, a strategy that has been successful with other bulky molecular fragments. researchgate.net

Polymers with High Thermal Stability: Using the compound as a monomer or a modifying agent in polymerization reactions. The rigid cyclohexyl unit could enhance the glass transition temperature (Tg) and thermal stability of polymers like polyesters or polycarbonates.

Molecular Scaffolding: Functionalizing the phenyl ring or the hydroxyl group to use the molecule as a scaffold for building complex supramolecular structures or metal-organic frameworks (MOFs) with tailored porosity and chemical properties.

Table 2: Potential Applications in Materials Science

Material Class Potential Role of the Compound Desired Property Improvement
PHOLED Host Materials Bulky structural component Reduced molecular aggregation, higher triplet energy, improved device efficiency. researchgate.net
High-Performance Polymers Monomer or additive Increased thermal stability (Tg), enhanced mechanical strength.

| Supramolecular Assemblies | Core building block | Control over 3D architecture, creation of specific recognition sites. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives requires moving beyond traditional batch chemistry. Flow chemistry and automated synthesis offer significant advantages in terms of safety, reproducibility, and scalability. uc.ptmdpi.com

Future research should focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the Grignard reaction to produce the target compound. Flow reactors offer superior heat and mass transfer, making highly exothermic reactions like the Grignard synthesis safer and more controllable. uc.pt This also allows for straightforward scaling by extending the operation time. thieme-connect.de

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for either the primary synthesis or subsequent derivatization reactions. chemrxiv.orgchemrxiv.org This high-throughput approach can accelerate the discovery of optimal synthetic protocols. chemrxiv.orgsciforum.net

Multi-step Telescoped Synthesis: Designing integrated flow systems where the crude product from one step is directly fed into the next reactor without intermediate purification. mdpi.com For example, a flow process could be developed to synthesize the compound and then immediately perform an acid-catalyzed rearrangement in a subsequent reaction coil to produce a desired rearranged product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.